(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(4-CHLORO-2-FLUOROPHENOXY)SULFONYL]CARBAMATE
Overview
Description
Octahydro-2H-quinolizin-1-ylmethyl [(4-chloro-2-fluorophenoxy)sulfonyl]carbamate is a complex organic compound with a molecular formula of C17H23ClFN2O5S This compound is characterized by its unique structure, which includes a quinolizidine ring system and a sulfonylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(4-CHLORO-2-FLUOROPHENOXY)SULFONYL]CARBAMATE typically involves multiple steps, starting with the preparation of the quinolizidine ring system. This can be achieved through a series of cyclization reactions. The sulfonylcarbamate group is then introduced via a reaction with the appropriate sulfonyl chloride and carbamate precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-quinolizin-1-ylmethyl [(4-chloro-2-fluorophenoxy)sulfonyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Octahydro-2H-quinolizin-1-ylmethyl [(4-chloro-2-fluorophenoxy)sulfonyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(4-CHLORO-2-FLUOROPHENOXY)SULFONYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The quinolizidine ring system may interact with neurotransmitter receptors in the central nervous system, while the sulfonylcarbamate group can modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- Octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenoxy)sulfonyl]carbamate
- Octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate
Uniqueness
Octahydro-2H-quinolizin-1-ylmethyl [(4-chloro-2-fluorophenoxy)sulfonyl]carbamate is unique due to the presence of both chloro and fluoro substituents on the phenoxy group. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-chloro-2-fluorophenoxy)sulfonylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O5S/c18-13-6-7-16(14(19)10-13)26-27(23,24)20-17(22)25-11-12-4-3-9-21-8-2-1-5-15(12)21/h6-7,10,12,15H,1-5,8-9,11H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXWYFJXPPFMLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=C(C=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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